molecular formula C8H4N2O2 B6253842 6-isocyanato-1,3-benzoxazole CAS No. 1509042-96-9

6-isocyanato-1,3-benzoxazole

Cat. No. B6253842
CAS RN: 1509042-96-9
M. Wt: 160.1
InChI Key:
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Description

6-isocyanato-1,3-benzoxazole is a chemical compound with the molecular formula C8H4N2O2 . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized using 2-aminophenol with aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .


Molecular Structure Analysis

The molecular structure of this compound consists of an aryl ring fused to an oxazole moiety . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .


Chemical Reactions Analysis

Benzoxazoles have been synthesized via different pathways . They have been used as starting materials for different mechanistic approaches in drug discovery . The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets .


Physical And Chemical Properties Analysis

This compound has a molar mass of 160.13 . More detailed physical and chemical properties were not found in the sources.

Mechanism of Action

While the specific mechanism of action for 6-isocyanato-1,3-benzoxazole is not mentioned in the sources, benzoxazoles are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-isocyanato-1,3-benzoxazole can be achieved through a two-step reaction process. The first step involves the synthesis of 6-amino-1,3-benzoxazole, which is then converted to the isocyanate derivative in the second step.", "Starting Materials": [ "2-nitrophenol", "urea", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 6-amino-1,3-benzoxazole", "a. Dissolve 2-nitrophenol in a mixture of urea and sodium hydroxide in water.", "b. Heat the mixture to 180-200°C for 4-5 hours to obtain 6-amino-1,3-benzoxazole.", "Step 2: Conversion of 6-amino-1,3-benzoxazole to 6-isocyanato-1,3-benzoxazole", "a. Dissolve 6-amino-1,3-benzoxazole in acetic anhydride.", "b. Add phosphorus oxychloride dropwise to the mixture while stirring at room temperature.", "c. Heat the mixture to 80-90°C for 2-3 hours.", "d. Cool the mixture and add sodium bicarbonate to neutralize the excess acid.", "e. Filter the mixture and wash the solid with water to obtain 6-isocyanato-1,3-benzoxazole." ] }

CAS RN

1509042-96-9

Molecular Formula

C8H4N2O2

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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